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molecular formula C8H8BrNO2 B2532546 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine CAS No. 368839-12-7

7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No. B2532546
M. Wt: 230.061
InChI Key: RSBPTTBZKJYYLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07141564B2

Procedure details

A solution of 2,3-dihydro-benzo[1,4]dioxin-6-ylamine (32 g, 212 mmol) in dichloromethane (1 liter) was treated with a solution of bromine (10.8 ml, 212 mmol) in dichloromethane (100 ml) at 0° C. After the addition the mixture was stirred at room temperature for 1 hour then washed with saturated aqueous sodium bicarbonate solution containing a small amount of sodium sulphite. The organic organic extract was dried and evaporated affording an oil that was chromatographed on silica gel eluting with dichloromethane to afford an oil (14.8 g, 30%).
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
30%

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2[CH:7]=[CH:8][C:9]([NH2:11])=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1.[Br:12]Br>ClCCl>[Br:12][C:8]1[C:9]([NH2:11])=[CH:10][C:5]2[O:4][CH2:3][CH2:2][O:1][C:6]=2[CH:7]=1

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
O1CCOC2=C1C=CC(=C2)N
Name
Quantity
10.8 mL
Type
reactant
Smiles
BrBr
Name
Quantity
1 L
Type
solvent
Smiles
ClCCl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition the mixture
WASH
Type
WASH
Details
then washed with saturated aqueous sodium bicarbonate solution
ADDITION
Type
ADDITION
Details
containing a small amount of sodium sulphite
EXTRACTION
Type
EXTRACTION
Details
The organic organic extract
CUSTOM
Type
CUSTOM
Details
was dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
affording an oil that
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel eluting with dichloromethane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(=CC2=C(OCCO2)C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 14.8 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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